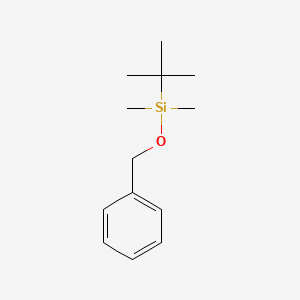
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-, also known by its chemical formula C13H22OSi, is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenylmethoxy group, a dimethyl group, and a tert-butyl group. This compound is utilized in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PhCH2OH+(CH3)2Si(t-Bu)→PhCH2OSi(CH3)2(t-Bu)
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: Compounds with different functional groups replacing the phenylmethoxy group.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in catalysis and material science.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or a catalyst precursor.
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: This compound has a long alkyl chain instead of a phenylmethoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
53172-91-1 |
|---|---|
分子式 |
C13H22OSi |
分子量 |
222.40 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-phenylmethoxysilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI 键 |
ADJGQDWJHKPZGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


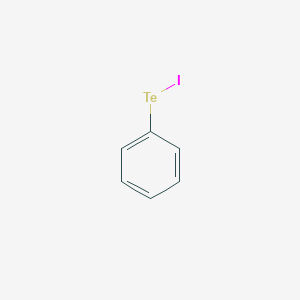

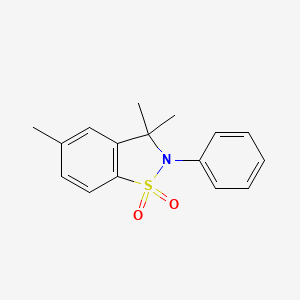

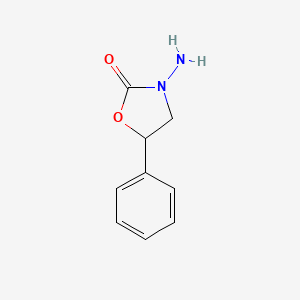

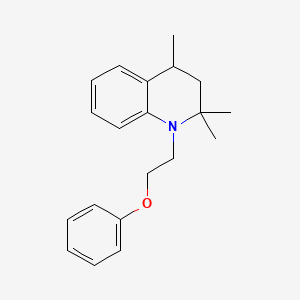
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
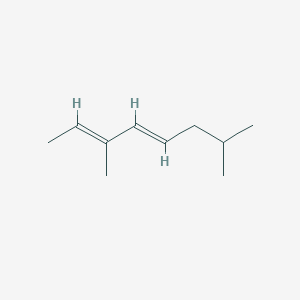
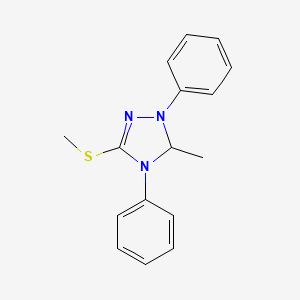
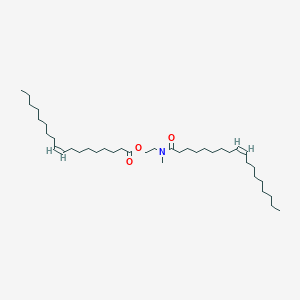
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

